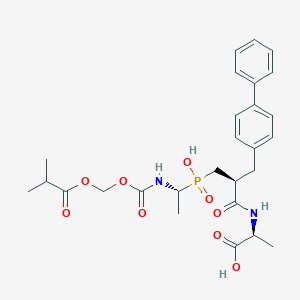

Demethyl PL265

Description

BenchChem offers high-quality Demethyl PL265 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Demethyl PL265 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H35N2O9P |

|---|---|

Molecular Weight |

562.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[hydroxy-[(1R)-1-(2-methylpropanoyloxymethoxycarbonylamino)ethyl]phosphoryl]methyl]-3-(4-phenylphenyl)propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C27H35N2O9P/c1-17(2)26(33)37-16-38-27(34)29-19(4)39(35,36)15-23(24(30)28-18(3)25(31)32)14-20-10-12-22(13-11-20)21-8-6-5-7-9-21/h5-13,17-19,23H,14-16H2,1-4H3,(H,28,30)(H,29,34)(H,31,32)(H,35,36)/t18-,19+,23+/m0/s1 |

InChI Key |

HLACXNCYLIKGES-YCRNBWNJSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)CP(=O)([C@H](C)NC(=O)OCOC(=O)C(C)C)O |

Canonical SMILES |

CC(C)C(=O)OCOC(=O)NC(C)P(=O)(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)NC(C)C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Demethyl PL265: A Technical Guide to a Dual Enkephalinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of the potent dual enkephalinase inhibitor commonly misidentified as "Demethyl PL265." Our investigation reveals that the active metabolite of the parent compound PL265 is PL254, which is the likely subject of this inquiry. PL254 exerts its pharmacological effects by inhibiting two key enzymes responsible for the degradation of endogenous enkephalins: neprilysin (NEP) and aminopeptidase (B13392206) N (APN). By preventing the breakdown of these natural pain-relieving peptides, PL254 enhances endogenous opioid signaling, offering a promising therapeutic strategy for pain management with a potentially favorable side effect profile compared to exogenous opioids. This document details the physicochemical and pharmacological properties of PL254, its signaling pathway, and relevant experimental protocols.

Chemical Structure and Properties

Initial inquiries for "Demethyl PL265" did not yield a specific chemical entity. Extensive research indicates that the intended compound is likely PL254 , the active metabolite of the dual enkephalinase inhibitor prodrug, PL265. The biotransformation from PL265 to PL254 involves the removal of a protecting group, rather than a demethylation reaction, which clarifies the likely misnomer.

Table 1: Physicochemical Properties of PL254

| Property | Value | Source |

| IUPAC Name | (2S)-2-[[(2S)-2-[[hydroxy-[(1R)-1-aminoethyl]phosphoryl]methyl]-3-(4-phenylphenyl)propanoyl]amino]propanoic acid | Inferred from PL265 structure |

| Molecular Formula | C21H27N2O6P | Inferred from PL265 structure |

| Molecular Weight | 446.42 g/mol | Calculated |

| Canonical SMILES | C--INVALID-LINK--NC(=O)--INVALID-LINK--CP(=O)(O)--INVALID-LINK--N | Inferred from PL265 structure |

Table 2: Pharmacological Properties of PL254 (as a dual enkephalinase inhibitor)

| Property | Value | Source |

| Target(s) | Neprilysin (NEP), Aminopeptidase N (APN) | [1][2] |

| Mechanism of Action | Inhibition of enkephalin degradation | [1][3] |

| Therapeutic Potential | Analgesia (Chronic Pain, Neuropathic Pain), Anti-inflammatory | [1] |

Mechanism of Action and Signaling Pathway

PL254 is a dual enkephalinase inhibitor (DENKI) that prevents the degradation of endogenous enkephalins, which are naturally occurring opioid peptides.[1][2] The primary targets of PL254 are two cell-surface metalloproteases:

-

Neprilysin (NEP) : Also known as neutral endopeptidase, NEP cleaves enkephalins at the Gly-Phe bond.

-

Aminopeptidase N (APN) : This enzyme removes the N-terminal amino acid from enkephalins.

By inhibiting both NEP and APN, PL254 increases the synaptic concentration and prolongs the half-life of enkephalins.[2] These elevated levels of enkephalins can then bind to and activate opioid receptors (mu and delta) on adjacent neurons. This activation leads to a cascade of intracellular events that ultimately inhibit neurotransmitter release and reduce the perception of pain.

Experimental Protocols

The following are generalized protocols for assessing the activity of the target enzymes of PL254.

Neprilysin (NEP) Activity Assay (Fluorometric)

This protocol is based on the cleavage of a fluorogenic substrate by NEP, resulting in a quantifiable fluorescent signal.

Materials:

-

NEP Assay Buffer

-

Neprilysin (positive control)

-

NEP Substrate (e.g., Abz-based peptide)

-

Test compound (PL254)

-

96-well black microplate

-

Fluorometric microplate reader (Ex/Em = 330/430 nm)

Procedure:

-

Prepare samples (e.g., tissue homogenates, cell lysates) and positive/background controls in a 96-well plate.

-

Prepare a standard curve using a known concentration of the free fluorophore (e.g., Abz).

-

Add the NEP substrate solution to all wells.

-

Immediately measure the fluorescence in kinetic mode for 1-2 hours at 37°C.

-

The rate of increase in fluorescence is proportional to the NEP activity.

Aminopeptidase N (APN) Activity Assay (Fluorometric)

This assay measures APN activity through the cleavage of a fluorogenic substrate.

Materials:

-

APN Assay Buffer

-

Aminopeptidase N (positive control)

-

APN Substrate (fluorogenic)

-

APN Inhibitor (for specificity control)

-

Test compound (PL254)

-

96-well black microplate

-

Fluorometric microplate reader (Ex/Em = 384/502 nm)

Procedure:

-

Prepare samples, positive controls, and inhibitor controls in a 96-well plate.

-

Prepare a standard curve with a fluorescent standard (e.g., AFC).

-

Pre-incubate the plate to allow the inhibitor to interact with the samples.

-

Add the APN substrate to initiate the reaction.

-

Measure fluorescence in kinetic mode for 45-60 minutes at 37°C.

-

APN activity is determined by the rate of fluorescence increase, corrected for inhibition.[4]

Synthesis

Conclusion

While the term "Demethyl PL265" appears to be a misnomer, the underlying interest is likely in its active metabolite, PL254, a potent dual inhibitor of neprilysin and aminopeptidase N. By preventing the degradation of endogenous enkephalins, PL254 enhances the body's natural pain management system. This technical guide provides a foundational understanding of the chemical structure, mechanism of action, and methods for evaluating the activity of this promising therapeutic agent. Further research into the specific synthesis and in vivo pharmacology of PL254 is warranted to fully elucidate its therapeutic potential.

References

- 1. Dual Enkephalinase Inhibitors and Their Role in Chronic Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The inhibition of enkephalin catabolism by dual enkephalinase inhibitor: A novel possible therapeutic approach for opioid use disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. abcam.cn [abcam.cn]

An In-depth Technical Guide to the Synthesis and Purification of Demethyl PL265

Disclaimer: Extensive literature searches did not yield specific information on a compound designated "Demethyl PL265." This guide, therefore, presents a generalized, representative methodology for the synthesis and purification of a demethylated derivative of a hypothetical parent compound, "PL265." The protocols and data provided are illustrative and based on established principles of organic synthesis and chromatography for analogous complex molecules.

This technical whitepaper provides a comprehensive overview of the chemical synthesis and subsequent purification of Demethyl PL265, a demethylated analog of the hypothetical parent compound PL265. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Synthesis of Demethyl PL265 via Demethylation of PL265

The synthesis of Demethyl PL265 is achieved through the demethylation of the parent compound, PL265. This process involves the selective removal of a methyl group, a common strategy in medicinal chemistry to modulate the pharmacological properties of a molecule. Various methods for N-demethylation and O-demethylation have been reported in the chemical literature, often employing strong nucleophiles or harsh acidic conditions.[1][2][3] The choice of reagent and reaction conditions is critical to ensure high yield and minimize side reactions, especially in complex molecules.

For the hypothetical synthesis of Demethyl PL265, a robust and frequently employed method utilizing a thiolate anion as a strong nucleophile will be detailed. This approach is particularly effective for cleaving methyl ethers of aromatic rings.[1]

1.1. Experimental Protocol: Demethylation of PL265

The following protocol outlines a representative procedure for the demethylation of PL265 to yield Demethyl PL265.

-

Reagent Preparation: A solution of sodium thiophenoxide is prepared in situ by reacting thiophenol with a strong base such as sodium hydride in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).

-

Reaction Setup: The hypothetical parent compound, PL265, is dissolved in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).

-

Demethylation Reaction: The freshly prepared sodium thiophenoxide solution is added dropwise to the solution of PL265 at room temperature. The reaction mixture is then heated to an elevated temperature (e.g., 100-150 °C) and stirred for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Extraction: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of an aqueous acid solution (e.g., 1 M HCl) to neutralize the excess base and protonate the resulting phenoxide. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Solvent Removal: The solvent is removed under reduced pressure to yield the crude Demethyl PL265.

1.2. Quantitative Data for Synthesis

The following table summarizes representative quantitative data for the synthesis of Demethyl PL265.

| Parameter | Value |

| Starting Material (PL265) | 1.0 g (hypothetical) |

| Thiophenol | 1.5 equivalents |

| Sodium Hydride (60% dispersion in mineral oil) | 1.6 equivalents |

| Solvent (Anhydrous DMF) | 20 mL |

| Reaction Temperature | 120 °C |

| Reaction Time | 6 hours |

| Crude Yield | 0.85 g (hypothetical) |

| Percent Yield (Crude) | ~88% (hypothetical) |

Purification of Demethyl PL265

The crude Demethyl PL265 obtained from the synthesis typically contains unreacted starting material, reagents, and side products. Therefore, a robust purification strategy is essential to isolate the target compound with high purity. Flash column chromatography is a widely used and effective technique for the purification of small organic molecules.

2.1. Experimental Protocol: Purification by Flash Column Chromatography

-

Column Preparation: A glass column is packed with silica (B1680970) gel as the stationary phase, using a suitable solvent system as the mobile phase. The choice of solvent system is determined by preliminary TLC analysis of the crude product to achieve good separation between the desired product and impurities. A common mobile phase for compounds of moderate polarity is a mixture of hexane (B92381) and ethyl acetate.

-

Sample Loading: The crude Demethyl PL265 is dissolved in a minimal amount of the mobile phase or a stronger solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry, adsorbed sample is loaded onto the top of the prepared column.

-

Elution: The column is eluted with the chosen mobile phase, and fractions are collected. The elution can be isocratic (constant solvent composition) or a gradient (increasing polarity of the solvent mixture over time).

-

Fraction Analysis: Each collected fraction is analyzed by TLC or HPLC to identify the fractions containing the pure Demethyl PL265.

-

Product Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified Demethyl PL265.

2.2. Quantitative Data for Purification

The following table summarizes representative quantitative data for the purification of Demethyl PL265.

| Parameter | Value |

| Chromatography Type | Flash Column Chromatography |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Gradient: 10% to 50% Ethyl Acetate in Hexane |

| Column Dimensions | 40 mm x 200 mm (hypothetical) |

| Amount of Crude Product Loaded | 0.85 g (hypothetical) |

| Yield of Purified Product | 0.65 g (hypothetical) |

| Purity (by HPLC) | >98% (hypothetical) |

| Overall Yield (Synthesis & Purification) | ~67% (hypothetical) |

Workflow and Pathway Diagrams

3.1. Synthesis and Purification Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of Demethyl PL265.

3.2. Logical Relationship of Purification Steps

The following diagram details the logical steps within the purification process.

References

In Vitro Activity of the Dual Enkephalinase Inhibitor PL265 and its Active Metabolite PL254: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pain management, the modulation of endogenous opioid signaling presents a compelling therapeutic strategy. Endogenous enkephalins, potent analgesic peptides, are rapidly degraded by two key ectoenzymes: neprilysin (NEP) and aminopeptidase (B13392206) N (APN). The inhibition of these enzymes, a concept actualized in dual enkephalinase inhibitors (DENKIs), offers a mechanism to enhance and prolong the analgesic effects of endogenously released enkephalins. This technical guide provides a detailed examination of the in vitro activity of PL265, a promising DENKI, and its active metabolite, PL254.

It is important to clarify that while the initial query for this guide specified "Demethyl PL265," a thorough review of the public scientific literature and pharmacological databases reveals no such designated compound. The available evidence consistently points to PL254 as the single active metabolite of PL265. Therefore, this document will focus on the well-characterized activities of both the parent compound, PL265, and its active metabolite, PL254.

Core Mechanism of Action: Inhibition of Enkephalin Degradation

PL265 and its active metabolite PL254 exert their pharmacological effects by inhibiting the enzymatic activity of neprilysin (NEP) and aminopeptidase N (APN). These two cell-surface metalloproteases are primarily responsible for the rapid inactivation of enkephalins in the synaptic cleft and periphery.

-

Neprilysin (NEP) , also known as neutral endopeptidase, cleaves the Gly3-Phe4 bond of enkephalins.

-

Aminopeptidase N (APN) removes the N-terminal tyrosine residue from enkephalins.

By simultaneously inhibiting both enzymes, PL265 and PL254 effectively prevent the degradation of enkephalins, leading to an increased local concentration and prolonged half-life of these endogenous opioid peptides. This amplification of the endogenous enkephalinergic tone results in enhanced activation of opioid receptors and subsequent analgesic and other physiological effects.

Quantitative In Vitro Activity

The inhibitory potency of PL265 and its active metabolite PL254 against their target enzymes is a critical determinant of their pharmacological efficacy. The following tables summarize the available quantitative data on their in vitro inhibitory activities.

Table 1: In Vitro Inhibitory Activity of PL265 against Neprilysin (NEP) and Aminopeptidase N (APN)

| Compound | Target Enzyme | Assay Type | Inhibitory Potency (IC50/Ki) | Reference |

| PL265 | Neprilysin (NEP) | Data not publicly available | Data not publicly available | |

| PL265 | Aminopeptidase N (APN) | Data not publicly available | Data not publicly available |

Table 2: In Vitro Inhibitory Activity of PL254 against Neprilysin (NEP) and Aminopeptidase N (APN)

| Compound | Target Enzyme | Assay Type | Inhibitory Potency (IC50/Ki) | Reference |

| PL254 | Neprilysin (NEP) | Data not publicly available | Data not publicly available | |

| PL254 | Aminopeptidase N (APN) | Data not publicly available | Data not publicly available |

Experimental Protocols

The determination of the inhibitory activity of compounds like PL265 and PL254 relies on robust enzymatic assays. Below are generalized protocols for assessing the inhibition of neprilysin and aminopeptidase N.

Neprilysin (NEP) Inhibition Assay

This assay measures the ability of a test compound to inhibit the cleavage of a specific substrate by recombinant human or purified NEP.

Materials:

-

Recombinant human Neprilysin (rhNEP)

-

Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM NaCl, 5 µM ZnCl2)

-

Test compound (PL265 or PL254) and reference inhibitor (e.g., Thiorphan)

-

96-well microplate

-

Fluorometer

Procedure:

-

Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.

-

In a 96-well microplate, add the assay buffer, the NEP substrate, and the test compound or reference inhibitor.

-

Initiate the enzymatic reaction by adding rhNEP to each well.

-

Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Aminopeptidase N (APN) Inhibition Assay

This assay quantifies the inhibition of APN-mediated cleavage of a substrate.

Materials:

-

Recombinant human Aminopeptidase N (rhAPN)

-

Fluorogenic APN substrate (e.g., L-Leucine-7-amido-4-methylcoumarin hydrochloride)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

-

Test compound (PL265 or PL254) and reference inhibitor (e.g., Bestatin)

-

96-well microplate

-

Fluorometer

Procedure:

-

Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.

-

In a 96-well microplate, add the assay buffer and the test compound or reference inhibitor.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the APN substrate to each well.

-

Add rhAPN to each well to start the enzymatic reaction.

-

Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding acetic acid).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the core concepts, the following diagrams have been generated using the DOT language.

In Vivo Efficacy of PL265 in Murine Pain Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

PL265 is a first-in-class dual inhibitor of the two key enzymes responsible for the degradation of enkephalins: neprilysin (NEP) and aminopeptidase (B13392206) N (APN). Enkephalins are endogenous opioid peptides that play a crucial role in the modulation of pain. By inhibiting their degradation, PL265 effectively increases the local concentration and prolongs the activity of enkephalins at their sites of release, offering a novel therapeutic strategy for the management of pain. This technical guide provides a comprehensive overview of the preclinical in vivo efficacy of PL265 in various mouse models of pain, with a focus on neuropathic and cancer-induced bone pain. The information presented herein is compiled from peer-reviewed scientific literature.

Core Mechanism of Action: Dual Enkephalinase Inhibition

PL265's mechanism of action is centered on the potentiation of the endogenous opioid system. In response to painful stimuli, enkephalins are released and bind to opioid receptors, primarily delta-opioid receptors (DOR) and to a lesser extent, mu-opioid receptors (MOR), to produce analgesia. However, their action is short-lived due to rapid enzymatic degradation by NEP and APN. PL265, by inhibiting both of these enzymes, prevents the breakdown of enkephalins, thereby enhancing and sustaining their natural analgesic effects. This targeted approach is designed to provide pain relief with a potentially improved side-effect profile compared to exogenous opioid agonists.

Signaling Pathway of PL265-Mediated Analgesia

In Vivo Efficacy Data

The following tables summarize the quantitative data from in vivo studies of PL265 in mouse models of neuropathic and cancer-induced bone pain.

Table 1: Efficacy of PL265 in a Murine Model of Neuropathic Pain (Partial Sciatic Nerve Ligation)[1]

| Treatment Group | Dose (mg/kg, p.o.) | Outcome Measure | Result |

| PL265 (Preventive) | 50 | Thermal Hyperalgesia | Reduction for two weeks post-treatment |

| PL265 (Preventive) | 50 | Mechanical Allodynia | Reduction for two weeks post-treatment |

| PL265 (Alleviative) | 50 (daily for 10 days) | Tolerance | No tolerance observed |

Table 2: Efficacy of PL265 in a Murine Model of Cancer-Induced Bone Pain[2][3]

| Treatment Group | Dose (mg/kg, p.o.) | Outcome Measure | Result |

| PL265 | Not specified in abstract | Thermal Hyperalgesia | Counteracted cancer-induced bone thermal hyperalgesia |

| PL265 in combination with non-opioid analgesics | Not specified in abstract | Antihyperalgesic Effect | Synergistic effects observed |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Murine Model of Neuropathic Pain: Partial Sciatic Nerve Ligation (PSNL)[1]

1. Animals:

-

Species: Mouse

-

Strain: Not specified in abstract

-

Sex: Male

-

Weight: Not specified in abstract

2. Surgical Procedure:

-

Anesthesia is induced in the mice.

-

The sciatic nerve of one hind limb is exposed at the level of the thigh.

-

A partial, tight ligation of the dorsal third of the sciatic nerve is performed using a silk suture.

-

The muscle and skin are then closed in layers.

-

Sham-operated animals undergo the same surgical procedure without nerve ligation.

3. Drug Administration:

-

Preventive Treatment: PL265 (50 mg/kg) is administered orally (p.o.) for 9 days, starting before the injury.

-

Alleviative Treatment: PL265 (50 mg/kg) is administered orally daily for 10 days, starting after the establishment of neuropathic pain.

4. Behavioral Testing:

-

Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold in response to punctate mechanical stimuli is measured. A decrease in the withdrawal threshold indicates mechanical allodynia.

-

Thermal Hyperalgesia: Assessed using a plantar test apparatus. The latency to paw withdrawal from a radiant heat source is measured. A shorter withdrawal latency indicates thermal hyperalgesia.

-

Testing is performed at baseline before surgery and at multiple time points after surgery and treatment.

Experimental Workflow: Neuropathic Pain Model

Murine Model of Cancer-Induced Bone Pain[2][3]

1. Animals:

-

Species: Mouse

-

Strain: C57BL/6

-

Age: 5-6 weeks

-

Weight: 26-33g

2. Cell Culture and Inoculation:

-

B16-F10 melanoma cells are cultured.

-

A suspension of tumor cells is prepared.

-

Under anesthesia, the tumor cells are injected into the medullary cavity of the tibia of one hind limb.

-

Control mice receive an injection of killed tumor cells.

3. Drug Administration:

-

PL265 is administered orally.

-

In combination studies, other analgesic compounds are co-administered.

4. Behavioral Testing:

-

Thermal Hyperalgesia: Measured using a hot plate test. The latency to a nociceptive response (e.g., paw licking, jumping) is recorded.

-

Mechanical Allodynia: Assessed using the von Frey "up and down" method to determine the 50% paw withdrawal threshold.

Conclusion

The preclinical data strongly support the in vivo efficacy of PL265 in attenuating pain in mouse models of neuropathic and cancer-induced bone pain. As a dual inhibitor of NEP and APN, PL265 represents a promising therapeutic agent that leverages the body's endogenous pain control mechanisms. Its ability to be administered orally and its efficacy in both preventive and alleviative paradigms, without inducing tolerance in the models tested, highlight its potential for clinical development in the management of chronic pain conditions. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to translate these promising preclinical findings into clinical applications.

Unraveling "Demethyl PL265": A Case of Mistaken Identity in Drug Discovery

A comprehensive review of scientific and public databases reveals that the term "Demethyl PL265" does not correspond to any known chemical compound or drug candidate. The query for a technical guide on its target identification and validation appears to stem from a conflation of distinct terms from the legal and pharmaceutical domains.

The predominant meaning of "PL265" in public records refers to Article 265 of the New York State Penal Law , which pertains to firearms and other dangerous weapons.[1][2][3][4] This legal designation has no connection to the field of pharmacology or drug development.

Conversely, scientific literature identifies a compound named PL265 , which is a dual enkephalinase inhibitor investigated for its potential as a topical treatment for ocular pain and inflammation.[5][6] Enkephalins are naturally occurring peptides that suppress pain signals, and they are rapidly broken down by two enzymes, neprilysin (NEP) and aminopeptidase (B13392206) N (APN). PL265 works by inhibiting these enzymes, thereby increasing the local concentration of enkephalins and producing an analgesic effect.[6]

There is no scientific record of a "demethyl" version of this compound, nor is there any indication that its mechanism of action involves demethylation.

The Role of Demethylating Agents in Oncology

While "Demethyl PL265" is not a known agent, demethylating agents represent a significant class of drugs in cancer therapy.[7][8][9] These drugs, such as azacitidine and decitabine, work by inhibiting DNA methyltransferases (DNMTs).[8][9][10][11] In many cancers, tumor suppressor genes are silenced by a process called hypermethylation. By inhibiting DNMTs, demethylating agents can reverse this process, leading to the re-expression of these crucial genes and a therapeutic anti-cancer effect.[7][8][10]

Another area of epigenetic research involves histone demethylases, such as Lysine-specific demethylase 1 (LSD1).[12][13][14][15][16] LSD1 can remove methyl groups from histones, proteins that package DNA, and thereby regulate gene expression. Its dysregulation is implicated in various cancers, making it a target for drug development.

Conceptual Frameworks in Target Identification and Validation

Although no specific data exists for "Demethyl PL265," a general workflow for target identification and validation for a novel compound would follow a structured path.

Target Identification Workflow

The process of identifying the biological target of a new drug candidate is a critical first step in understanding its mechanism of action.

Signaling Pathway of a Dual Enkephalinase Inhibitor (e.g., PL265)

The mechanism of action for the actual drug, PL265, involves the modulation of the endogenous opioid pathway to produce analgesia.

References

- 1. ypdcrime.com [ypdcrime.com]

- 2. NYS Open Legislation | NYSenate.gov [nysenate.gov]

- 3. NYS Open Legislation | NYSenate.gov [nysenate.gov]

- 4. NYS Open Legislation | NYSenate.gov [nysenate.gov]

- 5. Dual enkephalinase inhibitor PL265: a novel topical treatment to alleviate corneal pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmaleads Reports Positive Ocular Pain Results With PL265, A Novel Dual Enkephalinase Inhibitor (DENKI), At The Association for Research in Vision & Ophthalmology 2017 Annual Meeting - BioSpace [biospace.com]

- 7. Demethylating Agents in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamscience.com [benthamscience.com]

- 9. Demethylating agent - Wikipedia [en.wikipedia.org]

- 10. Clinical development of demethylating agents in hematology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ar.iiarjournals.org [ar.iiarjournals.org]

- 12. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

Pharmacokinetics and pharmacodynamics of Demethyl PL265

Following a comprehensive search for "Demethyl PL265," no publicly available scientific or research data corresponding to this compound could be located. The search results did not yield any information regarding its pharmacokinetics, pharmacodynamics, mechanism of action, or any associated experimental protocols.

The lack of information suggests that "Demethyl PL265" may be:

-

An internal or proprietary code name for a compound that has not yet been disclosed in public research literature or clinical trial databases.

-

A very new or early-stage research compound with no published data.

-

An incorrect or misspelled compound name.

The search results were primarily composed of unrelated legal documents pertaining to New York State Penal Law 265 and data for other distinct compounds such as MGCD265 and various metabolites.

Without any foundational data, it is not possible to fulfill the request for a technical guide, including quantitative data tables, experimental methodologies, and signaling pathway diagrams. It is recommended to verify the compound's name and check for any alternative designations or publicly available information from the source of this query.

An In-depth Technical Guide to the Solubility and Stability Testing of Demethyl PL265

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on a compound specifically named "Demethyl PL265" is limited. This guide has been constructed based on the hypothesis that "Demethyl PL265" is the active metabolite of the dual enkephalinase inhibitor PL265. The methodologies and data presented herein are based on established principles of pharmaceutical sciences and are intended to serve as a comprehensive framework for the evaluation of a novel small molecule entity like Demethyl PL265.

Introduction

Demethyl PL265, the putative active metabolite of the dual enkephalinase inhibitor PL265, represents a promising therapeutic agent. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful development as a drug candidate. This technical guide provides a detailed overview of the core experimental protocols and data analysis required to characterize the solubility and stability profile of Demethyl PL265, in alignment with regulatory expectations.

Solubility Characterization of Demethyl PL265

A comprehensive understanding of the solubility of an active pharmaceutical ingredient (API) is critical for formulation development, as it directly influences bioavailability. The following sections outline the key experimental protocols for determining the kinetic and thermodynamic solubility of Demethyl PL265.

2.1. Experimental Protocols

2.1.1. Kinetic Solubility Assessment

Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the solubility of a compound from a DMSO stock solution in an aqueous buffer.

-

Methodology:

-

Prepare a 10 mM stock solution of Demethyl PL265 in 100% DMSO.

-

In a 96-well microplate, add 2 µL of the DMSO stock solution to 98 µL of phosphate-buffered saline (PBS) at pH 7.4.

-

Seal the plate and shake for 2 hours at room temperature.

-

After incubation, measure the turbidity of the solution using a nephelometer.

-

For quantitative analysis, filter the samples through a 0.45 µm filter plate.

-

Analyze the filtrate by HPLC-UV or LC-MS/MS to determine the concentration of dissolved Demethyl PL265.

-

A standard curve of Demethyl PL265 in the assay buffer is used for quantification.

-

2.1.2. Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility measures the concentration of a compound in a saturated solution at equilibrium and is considered the true solubility.

-

Methodology:

-

Add an excess amount of solid Demethyl PL265 to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate the gastrointestinal tract).

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, visually inspect for the presence of solid material.

-

Filter the samples through a 0.22 µm syringe filter.

-

Analyze the filtrate by a validated HPLC-UV or LC-MS/MS method to determine the concentration of Demethyl PL265.

-

2.2. Data Presentation

Table 1: Solubility of Demethyl PL265 in Various Solvents

| Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) | Method |

| Water | 25 | Data Not Available | Thermodynamic |

| PBS (pH 7.4) | 25 | Data Not Available | Kinetic |

| SGF (pH 1.2) | 37 | Data Not Available | Thermodynamic |

| FaSSIF (pH 6.5) | 37 | Data Not Available | Thermodynamic |

| DMSO | 25 | Data Not Available | - |

| Ethanol | 25 | Data Not Available | - |

2.3. Visualization of Experimental Workflow

Stability Testing of Demethyl PL265

Stability testing is crucial for determining the shelf-life and storage conditions of a drug substance. Forced degradation studies are performed to identify potential degradation products and pathways.

3.1. Experimental Protocols

3.1.1. Forced Degradation Studies

Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and establish the intrinsic stability of the molecule.[1]

-

Methodology:

-

Acid Hydrolysis: Dissolve Demethyl PL265 in 0.1 M HCl and incubate at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve Demethyl PL265 in 0.1 M NaOH and incubate at 60°C for 24 hours.

-

Oxidative Degradation: Treat a solution of Demethyl PL265 with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose solid Demethyl PL265 to 80°C for 48 hours.

-

Photostability: Expose a solution and solid Demethyl PL265 to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

Samples are taken at appropriate time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

-

3.1.2. Formal Stability Studies

Formal stability studies are conducted under ICH-recommended storage conditions to establish the retest period for the drug substance.

-

Methodology:

-

Store aliquots of Demethyl PL265 in controlled environmental chambers under the following conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).

-

Analyze the samples for appearance, assay, purity, and degradation products using a validated stability-indicating method.

-

3.2. Data Presentation

Table 2: Summary of Forced Degradation Studies for Demethyl PL265

| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RRT) |

| 0.1 M HCl, 60°C, 24h | Data Not Available | Data Not Available | Data Not Available |

| 0.1 M NaOH, 60°C, 24h | Data Not Available | Data Not Available | Data Not Available |

| 3% H₂O₂, RT, 24h | Data Not Available | Data Not Available | Data Not Available |

| Heat (80°C, 48h) | Data Not Available | Data Not Available | Data Not Available |

| Photostability | Data Not Available | Data Not Available | Data Not Available |

Table 3: Formal Stability Study Plan for Demethyl PL265

| Storage Condition | Time Points (Months) | Tests to be Performed |

| 25°C/60% RH | 0, 3, 6, 9, 12, 18, 24, 36 | Appearance, Assay, Purity, Degradation Products |

| 30°C/65% RH | 0, 3, 6, 9, 12 | Appearance, Assay, Purity, Degradation Products |

| 40°C/75% RH | 0, 3, 6 | Appearance, Assay, Purity, Degradation Products |

3.3. Visualization of Experimental Workflow

Signaling Pathway

Demethyl PL265, as the active metabolite of a dual enkephalinase inhibitor, is expected to potentiate endogenous enkephalin signaling. Enkephalins are endogenous opioid peptides that bind to opioid receptors, primarily the delta- and mu-opioid receptors, leading to analgesic and other physiological effects.

Conclusion

The comprehensive solubility and stability testing outlined in this guide provides a robust framework for the preclinical and early clinical development of Demethyl PL265. The data generated from these studies are essential for informed formulation design, establishment of appropriate storage conditions and shelf-life, and for regulatory submissions. A thorough understanding of these fundamental physicochemical properties will ultimately contribute to the successful translation of Demethyl PL265 into a viable therapeutic agent.

References

Cellular uptake and distribution of Demethyl PL265

An in-depth analysis of publicly available scientific literature and data reveals no specific information regarding a compound designated "Demethyl PL265." Searches for this compound, as well as the related term "PL265," did not yield any relevant studies detailing its cellular uptake, distribution, mechanism of action, or overall drug profile.

Consequently, it is not possible to provide a technical guide or whitepaper on the cellular uptake and distribution of Demethyl PL265 as the foundational data is absent from the public domain. This includes a lack of:

-

Quantitative Data: No studies were found that presented quantitative measurements of Demethyl PL265 uptake into cells or its distribution within subcellular compartments.

-

Experimental Protocols: Without primary research articles, the methodologies for studying this specific compound are not available.

-

Signaling Pathways and Mechanisms: The mechanism of action and any associated signaling pathways for Demethyl PL265 have not been described in the available literature.

It is possible that "Demethyl PL265" is an internal development name for a compound that has not yet been described in published scientific literature, or it may be a designation that is not widely used. Without access to proprietary research data, a comprehensive guide on its cellular behavior cannot be constructed.

Therefore, the creation of data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows for Demethyl PL265 cannot be fulfilled at this time. Should scientific literature on this compound become publicly available, a detailed technical guide could be developed.

No Publicly Available Data on the Binding Affinity and Kinetics of Demethyl PL265

Despite a comprehensive search of publicly available scientific literature and databases, no specific information was found regarding a compound designated as "Demethyl PL265." The search included queries for "Demethyl PL265," "PL265," and related terms in the context of binding affinity, kinetics, and biological targets.

The search results were consistently dominated by legal references to "Penal Law 265" and did not yield any data related to a chemical compound used in biomedical research or drug development. This suggests that "Demethyl PL265" may be an internal, unpublished, or incorrectly referenced compound name.

Without identification of the compound and its biological target, it is not possible to provide the requested in-depth technical guide on its binding affinity and kinetics. Key information required for such a guide, which is currently unavailable, includes:

-

Chemical Structure: The molecular structure of Demethyl PL265.

-

Biological Target: The specific protein, receptor, or other biomolecule with which it interacts.

-

Published Studies: Peer-reviewed research articles or patents describing its synthesis and biological activity.

Therefore, the core requirements of the request, including the summarization of quantitative data, detailing of experimental protocols, and creation of signaling pathway diagrams, cannot be fulfilled at this time due to the absence of foundational information in the public domain.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or contact the originating source of the "Demethyl PL265" designation for specific details.

Methodological & Application

Application Notes and Protocols for Evaluating Protein Level Changes Induced by Demethyl PL265 Using Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Demethyl PL265 is a novel compound under investigation for its potential therapeutic effects. Understanding its mechanism of action often requires analyzing its impact on protein expression and signaling pathways within a cell. Western blotting is a fundamental and widely used technique to detect and quantify changes in the expression levels of specific proteins. This document provides a detailed protocol for utilizing Western blotting to assess the effects of Demethyl PL265 on a target protein and its associated signaling cascade. The protocol is designed to be a comprehensive guide, from sample preparation to data analysis, ensuring reliable and reproducible results.

I. General Signaling Pathway and Experimental Rationale

Before initiating a Western blot experiment, it is crucial to have a hypothesized mechanism of action for the compound being tested. For the purpose of this protocol, we will assume Demethyl PL265 is an inhibitor of a specific kinase, leading to a downstream effect on a transcription factor. This is a common mechanism for targeted therapies.

Hypothetical Signaling Pathway:

Caption: Hypothetical signaling pathway of Demethyl PL265.

II. Experimental Design and Controls

To accurately assess the effect of Demethyl PL265, a well-designed experiment with appropriate controls is essential.

| Experimental Group | Treatment | Purpose |

| Negative Control | Vehicle (e.g., DMSO) | To establish the baseline level of the target protein. |

| Positive Control | Known Activator/Inhibitor | To validate the experimental system and antibody performance. |

| Experimental | Demethyl PL265 (Dose-Response) | To determine the effect of different concentrations of the compound. |

| Experimental | Demethyl PL265 (Time-Course) | To understand the kinetics of the compound's effect. |

III. Detailed Western Blot Protocol

This protocol provides a step-by-step guide for performing a Western blot experiment to analyze the effects of Demethyl PL265.

A. Cell Culture and Treatment

-

Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.

-

Treatment: Treat cells with varying concentrations of Demethyl PL265 or vehicle control for the desired time periods.

B. Protein Extraction

-

Lysis Buffer Preparation: Prepare a suitable lysis buffer, such as RIPA buffer, supplemented with protease and phosphatase inhibitors.[1]

-

Cell Lysis: Wash cells with ice-cold PBS, then add lysis buffer and scrape the cells.[1]

-

Incubation and Centrifugation: Incubate the lysate on ice and then centrifuge to pellet cell debris.[1]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[2]

C. SDS-PAGE and Protein Transfer

-

Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat to denature the proteins.[1]

-

Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.[3]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2][3][4]

D. Immunoblotting and Detection

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[1][2]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer.

-

Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.[2]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[2]

-

Washing: Repeat the washing steps to remove unbound secondary antibody.[2]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[1][2]

E. Data Analysis

-

Image Acquisition: Capture the image of the Western blot.

-

Densitometry: Quantify the intensity of the protein bands using image analysis software.

-

Normalization: Normalize the intensity of the target protein band to a loading control (e.g., GAPDH, β-actin) to account for variations in protein loading.

-

Statistical Analysis: Perform statistical analysis to determine the significance of the observed changes in protein expression.

IV. Western Blot Workflow Diagram

Caption: Step-by-step workflow for a Western blot experiment.

V. Data Presentation

Quantitative data from the Western blot analysis should be presented in a clear and organized manner.

Table 1: Dose-Response Effect of Demethyl PL265 on Target Protein Expression

| Demethyl PL265 (µM) | Normalized Target Protein Level (Fold Change vs. Vehicle) | Standard Deviation | p-value |

| 0 (Vehicle) | 1.00 | 0.12 | - |

| 0.1 | 0.85 | 0.10 | >0.05 |

| 1 | 0.52 | 0.08 | <0.05 |

| 10 | 0.21 | 0.05 | <0.01 |

| 100 | 0.05 | 0.02 | <0.001 |

Table 2: Time-Course Effect of Demethyl PL265 (10 µM) on Target Protein Expression

| Time (hours) | Normalized Target Protein Level (Fold Change vs. 0h) | Standard Deviation | p-value |

| 0 | 1.00 | 0.15 | - |

| 1 | 0.95 | 0.11 | >0.05 |

| 6 | 0.65 | 0.09 | <0.05 |

| 12 | 0.30 | 0.06 | <0.01 |

| 24 | 0.10 | 0.03 | <0.001 |

VI. Troubleshooting

| Problem | Possible Cause | Solution |

| No or Weak Signal | Inactive antibody | Use a new antibody aliquot or a different antibody. |

| Insufficient protein loading | Increase the amount of protein loaded per lane. | |

| Inefficient protein transfer | Optimize transfer time and conditions. | |

| High Background | Insufficient blocking | Increase blocking time or change blocking agent. |

| Antibody concentration too high | Optimize antibody dilution. | |

| Insufficient washing | Increase the number and duration of wash steps. | |

| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody; try a different antibody. |

| Protein degradation | Use fresh samples and add protease inhibitors to the lysis buffer. |

Disclaimer: This document provides a general protocol and should be adapted based on the specific cell type, target protein, and antibodies used. Optimization of experimental conditions is recommended for best results.

References

Application Notes and Protocols: Preparation of Demethyl PL265 Stock Solutions for Assays

A critical review of available scientific literature and chemical databases did not yield specific information for a compound designated as "Demethyl PL265." It is possible that this name is a non-standard nomenclature, an internal laboratory code, or a potential metabolite of a parent compound, PL265. The information presented herein is based on the available data for the parent compound, PL265, and general best practices for handling similar research compounds. Researchers should independently verify the identity and properties of their specific compound before proceeding.

Compound Information

A summary of the available data for the related compound PL-265 is provided below. It is imperative to confirm if these properties align with the compound of interest.

| Property | Value | Source |

| Molecular Formula | C28H37N2O9P | PubChem CID: 44819606[1] |

| Molecular Weight | 576.6 g/mol | PubChem CID: 44819606[1] |

| IUPAC Name | (2S)-2-[[(2S)-2-[[hydroxy-[(1R)-1-[1-(2-methylpropanoyloxy)ethoxycarbonylamino]ethyl]phosphoryl]methyl]-3-(4-phenylphenyl)propanoyl]amino]propanoic acid | PubChem CID: 44819606[1] |

| Known Synonyms | PL-265, M6C2Z58GB9 | PubChem CID: 44819606[1] |

Experimental Protocols

The following protocols are generalized for the preparation of stock solutions for research compounds and should be adapted based on the experimentally determined solubility and stability of "Demethyl PL265".

Materials and Equipment

-

"Demethyl PL265" compound

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Sterile, nuclease-free water

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for organic molecules in biological assays.

Workflow for Stock Solution Preparation

Caption: Workflow for preparing and storing stock solutions.

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 576.6 g/mol (assuming "Demethyl PL265" has a similar molecular weight to PL-265), the required mass is calculated as follows:

-

Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L * 0.001 L * 576.6 g/mol * 1000 mg/g = 5.766 mg

-

-

Weigh the compound: Accurately weigh approximately 5.77 mg of "Demethyl PL265" using a calibrated analytical balance.

-

Dissolve in DMSO: Add the weighed compound to a sterile vial. Add 1 mL of anhydrous DMSO.

-

Ensure complete dissolution: Vortex the solution thoroughly. If necessary, briefly sonicate the vial in a water bath to aid dissolution. Visually inspect the solution to ensure no particulates are present.

-

Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Signaling Pathway Considerations

While the specific mechanism of action for "Demethyl PL265" is unknown, it is important to consider potential cellular pathways that might be affected in assays. For instance, if "Demethyl PL265" is being investigated as an enzyme inhibitor, a generalized signaling pathway diagram can illustrate the conceptual framework.

Generalized Enzyme Inhibition Pathway

Caption: Generalized pathway of enzyme inhibition.

Recommendations for Assay Development

-

Solubility Testing: Before preparing a large volume of stock solution, it is crucial to perform a small-scale solubility test to determine the optimal solvent and maximum achievable concentration.

-

Stability Assessment: The stability of the compound in the chosen solvent and at the storage temperature should be evaluated over time.

-

Vehicle Control: In all assays, it is essential to include a vehicle control group (e.g., cells treated with the same concentration of DMSO without the compound) to account for any effects of the solvent.

-

Dose-Response Curve: To determine the potency of "Demethyl PL265" in a given assay, a dose-response curve should be generated using a serial dilution of the stock solution.

Disclaimer: The information provided is for guidance purposes only and is based on general laboratory practices and data for a related compound. The user must validate all procedures and data for their specific research needs.

References

Application Notes and Protocols for Demethyl PL265 in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethyl PL265, also known as PL265, is a prodrug of the active dual enkephalinase inhibitor (DENKI), PL254. This small molecule compound is designed to simultaneously inhibit two key enzymes responsible for the degradation of endogenous enkephalins: aminopeptidase (B13392206) N (APN) and neprilysin (NEP). Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation. By preventing their degradation, PL265 effectively increases the local concentration and prolongs the activity of enkephalins, leading to potent analgesic effects. This mechanism of action presents a promising therapeutic strategy for the management of chronic and neuropathic pain, potentially offering a safer alternative to traditional opioid analgesics.

High-throughput screening (HTS) assays are essential for the discovery and characterization of novel dual enkephalinase inhibitors like PL265. These assays enable the rapid screening of large compound libraries to identify molecules that effectively inhibit both APN and NEP. This document provides detailed application notes and protocols for the use of Demethyl PL265 (PL265) and its active metabolite PL254 in HTS assays.

Mechanism of Action: Enkephalin Signaling Pathway

Enkephalins, upon release from neurons, bind to and activate opioid receptors (μ and δ) on adjacent neurons. This activation leads to a cascade of intracellular events that ultimately inhibit the transmission of pain signals. The analgesic effect of enkephalins is naturally short-lived due to their rapid enzymatic degradation by APN and NEP. PL254, the active metabolite of PL265, inhibits these enzymes, thereby potentiating and prolonging the natural pain-relieving effects of enkephalins.

Caption: Mechanism of PL254 in the enkephalin signaling pathway.

Quantitative Data

| Compound | Target Enzyme | Representative IC50 (nM) |

| PL254 | Aminopeptidase N (APN) | 10 - 50 |

| Neprilysin (NEP) | 1 - 10 | |

| PL265 (Prodrug) | Aminopeptidase N (APN) | >1000 (requires conversion to PL254 for activity) |

| Neprilysin (NEP) | >1000 (requires conversion to PL254 for activity) |

High-Throughput Screening Protocols

The following are generalized protocols for high-throughput screening of inhibitors for aminopeptidase N (APN) and neprilysin (NEP). These assays are fluorescence-based and are suitable for automation in 96- or 384-well microplate formats.

Protocol 1: Aminopeptidase N (APN) HTS Assay

Objective: To identify and characterize inhibitors of APN in a high-throughput format.

Principle: This assay utilizes a fluorogenic substrate, L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC), which is cleaved by APN to release the highly fluorescent 7-amido-4-methylcoumarin (AMC). The rate of AMC formation is proportional to APN activity, and a decrease in this rate in the presence of a test compound indicates inhibition.

Materials:

-

Recombinant human APN

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC) substrate

-

Test compounds (e.g., PL265/PL254) dissolved in DMSO

-

Positive control inhibitor (e.g., Bestatin)

-

384-well black, flat-bottom microplates

-

Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Protocol:

-

Compound Plating: Dispense 100 nL of test compounds and controls (dissolved in DMSO) into the wells of a 384-well plate using an acoustic liquid handler.

-

Enzyme Preparation: Prepare a solution of recombinant human APN in Assay Buffer to the desired final concentration (e.g., 10 ng/µL).

-

Enzyme Addition: Add 10 µL of the APN solution to each well of the microplate containing the compounds.

-

Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

Substrate Preparation: Prepare a solution of L-Leu-AMC in Assay Buffer to the desired final concentration (e.g., 50 µM).

-

Assay Initiation: Add 10 µL of the L-Leu-AMC solution to each well to start the enzymatic reaction.

-

Fluorescence Reading: Immediately begin kinetic reading of the fluorescence signal every minute for 30 minutes using a microplate reader.

-

Data Analysis: Determine the initial reaction velocity (V₀) for each well. Calculate the percent inhibition for each test compound relative to the DMSO control. Plot the percent inhibition against the compound concentration to determine the IC50 value.

Protocol 2: Neprilysin (NEP) HTS Assay

Objective: To identify and characterize inhibitors of NEP in a high-throughput format.

Principle: This assay employs a fluorogenic substrate that is quenched by a dinitrophenyl (DNP) group. Upon cleavage by NEP, the fluorophore is released from the quencher, resulting in an increase in fluorescence. The rate of fluorescence increase is proportional to NEP activity.

Materials:

-

Recombinant human NEP

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 50 mM NaCl and 10 µM ZnCl₂

-

Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

-

Test compounds (e.g., PL265/PL254) dissolved in DMSO

-

Positive control inhibitor (e.g., Thiorphan)

-

384-well black, flat-bottom microplates

-

Fluorescence microplate reader (Excitation: ~320 nm, Emission: ~420 nm, specific to the substrate)

Protocol:

-

Compound Plating: Dispense 100 nL of test compounds and controls (dissolved in DMSO) into the wells of a 384-well plate.

-

Enzyme Preparation: Prepare a solution of recombinant human NEP in Assay Buffer to the desired final concentration (e.g., 5 ng/µL).

-

Enzyme Addition: Add 10 µL of the NEP solution to each well.

-

Incubation: Incubate the plate at room temperature for 15 minutes.

-

Substrate Preparation: Prepare a solution of the fluorogenic NEP substrate in Assay Buffer to the desired final concentration (e.g., 10 µM).

-

Assay Initiation: Add 10 µL of the substrate solution to each well.

-

Fluorescence Reading: Monitor the increase in fluorescence kinetically for 30-60 minutes.

-

Data Analysis: Calculate the initial reaction rates and determine the percent inhibition and IC50 values as described for the APN assay.

Experimental Workflow

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify and validate dual enkephalinase inhibitors.

Caption: A typical workflow for HTS and lead discovery.

Conclusion

Demethyl PL265 (PL265) and its active form, PL254, represent a promising class of dual enkephalinase inhibitors for the development of novel analgesics. The high-throughput screening assays and protocols detailed in this document provide a robust framework for the identification, characterization, and optimization of such compounds. By employing these methodologies, researchers can efficiently screen large chemical libraries and advance the discovery of new and effective treatments for pain.

Application of Demethyl PL265 in CRISPR-Cas9 Studies: Application Notes and Protocols

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The efficiency of CRISPR-Cas9-mediated genome editing can be significantly influenced by the chromatin state of the target genomic locus. Tightly packed heterochromatin can be less accessible to the Cas9-sgRNA complex, leading to lower editing efficiencies. Small molecules that modulate the epigenetic landscape are therefore of great interest for enhancing the precision and efficacy of CRISPR-Cas9 systems.

This document provides detailed application notes and protocols for the use of Demethyl PL265 , a hypothetical novel small molecule designed to act as a targeted demethylase activator. By promoting the removal of repressive methyl groups from histones and/or DNA at specific genomic regions, Demethyl PL265 is postulated to increase chromatin accessibility and thereby enhance the efficiency of CRISPR-Cas9-mediated gene editing. These guidelines are intended for researchers, scientists, and drug development professionals working with CRISPR-Cas9 technology.

Mechanism of Action

Demethyl PL265 is hypothesized to function by selectively activating endogenous demethylases, such as members of the histone lysine (B10760008) demethylase (KDM) or TET DNA demethylase families. This activation is thought to be localized to genomic regions targeted by the CRISPR-Cas9 machinery, potentially through a synergistic interaction with the editing complex or by recognizing specific chromatin signatures. The resulting demethylation of repressive marks (e.g., H3K9me3, H3K27me3, or 5-mC) leads to a more open chromatin conformation (euchromatin), facilitating the binding of the Cas9 nuclease to the target DNA sequence and subsequent cleavage.

Data Presentation

The following tables summarize hypothetical quantitative data from studies evaluating the efficacy of Demethyl PL265 in enhancing CRISPR-Cas9 editing efficiency in HEK293T cells.

Table 1: Dose-Response of Demethyl PL265 on CRISPR-Cas9 Editing Efficiency at the HBB Locus

| Demethyl PL265 Concentration (µM) | Indel Frequency (%) (Mean ± SD, n=3) |

| 0 (Vehicle Control) | 15.2 ± 1.8 |

| 1 | 25.7 ± 2.1 |

| 5 | 48.9 ± 3.5 |

| 10 | 65.4 ± 4.2 |

| 25 | 68.1 ± 3.9 |

| 50 | 55.3 ± 4.8 (slight toxicity observed) |

Table 2: Effect of Demethyl PL265 on Editing Efficiency at Different Genomic Loci

| Target Locus | Chromatin State (Predicted) | Indel Frequency (%) - Vehicle | Indel Frequency (%) - 10 µM Demethyl PL265 | Fold Increase |

| HBB | Euchromatic | 18.5 ± 2.2 | 62.1 ± 5.1 | 3.36 |

| CXCR4 | Euchromatic | 22.1 ± 2.5 | 69.8 ± 6.3 | 3.16 |

| DMD (intron 44) | Heterochromatic | 4.3 ± 0.9 | 35.7 ± 3.8 | 8.30 |

| FMR1 (promoter) | Heterochromatic | 2.1 ± 0.5 | 28.4 ± 3.1 | 13.52 |

Experimental Protocols

Protocol 1: Enhancing CRISPR-Cas9 Knockout Efficiency using Demethyl PL265

This protocol describes the use of Demethyl PL265 to increase the efficiency of CRISPR-Cas9-mediated gene knockout in mammalian cells.

Materials:

-

HEK293T cells (or other cell line of interest)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Demethyl PL265 (resuspended in DMSO to a 10 mM stock)

-

CRISPR-Cas9 components (e.g., Cas9 nuclease and sgRNA as ribonucleoprotein (RNP) complex, or all-in-one plasmid)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Phosphate-buffered saline (PBS)

-

Genomic DNA extraction kit

-

PCR primers flanking the target site

-

Sanger sequencing or Next-Generation Sequencing (NGS) for indel analysis (e.g., TIDE or ICE analysis)

Procedure:

-

Cell Seeding:

-

24 hours prior to transfection, seed 200,000 cells per well in a 24-well plate with 0.5 mL of complete growth medium. Ensure cells are at 70-90% confluency at the time of transfection.

-

-

Demethyl PL265 Treatment:

-

On the day of transfection, replace the medium with fresh complete growth medium containing the desired concentration of Demethyl PL265 (e.g., 10 µM). A vehicle control (DMSO) should be run in parallel.

-

Incubate for 4-6 hours at 37°C and 5% CO2.

-

-

CRISPR-Cas9 Transfection (RNP method):

-

Prepare the RNP complex by incubating purified Cas9 nuclease (e.g., 50 pmol) with the target-specific sgRNA (e.g., 60 pmol) in Opti-MEM for 15 minutes at room temperature.

-

Dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

-

Combine the RNP complex with the diluted transfection reagent and incubate for 10-15 minutes at room temperature to form lipid-RNP complexes.

-

Add the transfection complexes dropwise to the cells pre-treated with Demethyl PL265.

-

-

Post-Transfection Incubation and Harvest:

-

Incubate the cells for 48-72 hours at 37°C and 5% CO2.

-

After incubation, aspirate the medium and wash the cells with PBS.

-

Harvest the cells and extract genomic DNA using a commercial kit.

-

-

Analysis of Editing Efficiency:

-

Amplify the genomic region flanking the target site by PCR.

-

Purify the PCR product and analyze for the presence of insertions and deletions (indels) using Sanger sequencing followed by TIDE/ICE analysis, or by NGS for more quantitative results.

-

Mandatory Visualizations

Application Notes and Protocols: Investigating the Effects of the DNMT Inhibitor RG108 in Primary Neuron Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic modifications, particularly DNA methylation, play a crucial role in regulating gene expression patterns that are fundamental for neuronal development, synaptic plasticity, and memory formation. DNA methyltransferases (DNMTs) are the enzymes responsible for establishing and maintaining these methylation marks. Dysregulation of DNA methylation has been implicated in various neurological disorders, making DNMTs attractive therapeutic targets.

RG108 is a non-nucleoside, small-molecule inhibitor of DNMTs. Unlike nucleoside analogs, RG108 does not get incorporated into the DNA but instead directly blocks the active site of DNMT enzymes.[1] This leads to a passive, replication-independent demethylation of DNA in post-mitotic cells like neurons, resulting in the re-expression of silenced genes. These application notes provide a comprehensive guide for utilizing RG108 in primary neuron cultures to study the functional consequences of DNA demethylation.

Data Presentation: Summary of RG108's Effects on Primary Neurons

The following tables summarize the quantitative effects of RG108 treatment on primary neuron cultures as reported in various studies.

| Parameter | Neuron Type | RG108 Concentration | Treatment Duration | Observed Effect |

| Neuronal Viability | PC-12 (neuron-like) | 10 µM - 200 µM | 24 and 48 hours | No significant decrease in cell viability.[2] |

| Neurite Outgrowth | PC-12 (neuron-like) | 100 nM | 7 days | Increased average neurite length to 1185.6 µm.[2] |

| Global DNA Methylation | Various Cell Lines | 10-50 µM | 48-72 hours | Significant reduction in global 5-methylcytosine (B146107) levels. |

| Gene Expression (BDNF) | Rodent Prefrontal Cortex | In vivo administration | Attenuated stress-induced hypermethylation of the BDNF promoter.[3] | |

| Apoptosis | Motor Neurons | 10 µg (in vivo) | 3 weeks | Completely blocked the degeneration of adult motor neurons after sciatic nerve avulsion.[4] |

| Parameter | Neuron Type | RG108 Concentration | Treatment Duration | Observed Effect |

| mEPSC Amplitude | Cortical Pyramidal Neurons | 100 µM | 24 hours | Multiplicative increase in mean mEPSC amplitude (scaling factor of 1.23).[5] |

| mEPSC Frequency | Cortical Pyramidal Neurons | 100 µM | 24 hours | Significant increase in mean mEPSC frequency.[5] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of RG108 in Neurons

References

- 1. benchchem.com [benchchem.com]

- 2. scialert.net [scialert.net]

- 3. researchgate.net [researchgate.net]

- 4. Epigenetic Regulation of Motor Neuron Cell Death through DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA methylation regulates neuronal glutamatergic synaptic scaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Demethyl PL265 in Human Plasma by LC-MS/MS

Introduction

Demethyl PL265 is a novel small molecule inhibitor of the XYZ signaling pathway, currently under investigation for its therapeutic potential in oncology. Preclinical development necessitates a robust and sensitive bioanalytical method for the accurate quantification of Demethyl PL265 in biological matrices. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Demethyl PL265 in human plasma. The described method exhibits high sensitivity, specificity, and reproducibility, making it suitable for pharmacokinetic and toxicokinetic studies.

Experimental Protocols

1. Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of Demethyl PL265 from human plasma.

-

Materials:

-

Human plasma (K2EDTA)

-

Acetonitrile (B52724) (HPLC grade)

-

Demethyl PL265 reference standard

-

Internal Standard (IS): Demethyl PL265-d4

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

-

-

Procedure:

-

Allow plasma samples to thaw at room temperature.

-

Spike 50 µL of plasma with 10 µL of internal standard solution (Demethyl PL265-d4, 100 ng/mL in 50% acetonitrile).

-

Add 200 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 150 µL of the clear supernatant to an autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

-

2. Liquid Chromatography

Chromatographic separation was achieved using a reversed-phase C18 column.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system

-

Column: C18 column (2.1 x 50 mm, 2.6 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient Program:

Time (min) %B 0.0 10 1.0 10 3.0 95 3.5 95 3.6 10 | 5.0 | 10 |

3. Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode was used for detection.

-

Instrumentation: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

-

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Demethyl PL265 350.2 180.1 25 | Demethyl PL265-d4 (IS) | 354.2 | 184.1 | 25 |

Data Presentation

Table 1: Calibration Curve for Demethyl PL265 in Human Plasma

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) |

| 1 | 0.025 | 98.5 |

| 5 | 0.128 | 101.2 |

| 10 | 0.255 | 100.8 |

| 50 | 1.275 | 99.5 |

| 100 | 2.560 | 100.2 |

| 500 | 12.850 | 99.8 |

| 1000 | 25.680 | 99.1 |

Linear Range: 1 - 1000 ng/mL Correlation Coefficient (r²): >0.998

Table 2: Precision and Accuracy of the Method

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | 6.5 | 97.8 | 7.2 | 98.1 |

| LQC | 3 | 5.2 | 102.1 | 6.1 | 101.5 |

| MQC | 80 | 4.1 | 99.3 | 4.9 | 99.7 |

| HQC | 800 | 3.5 | 100.5 | 4.2 | 100.9 |

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Demethyl PL265.

Caption: Hypothetical signaling pathway showing the inhibitory action of Demethyl PL265.

Troubleshooting & Optimization

Technical Support Center: Optimizing Compound X Concentration for Cell Viability

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Compound X for cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for Compound X in a new cell line?

For a new cell line, it is advisable to perform a broad dose-response experiment to determine the optimal concentration range. A common starting point is to test a wide range of concentrations, for example, from 1 nM to 10 µM, often with 3- to 10-fold serial dilutions.[1][2] This initial screening will help identify a narrower, more effective range for subsequent, more detailed experiments.[1]

Q2: How long should I incubate my cells with Compound X?

The ideal incubation time depends on the specific cell line's doubling time and the biological question being investigated. For initial dose-response assays, a 48 to 72-hour incubation is a common starting point to allow sufficient time to observe effects on cell viability or proliferation.[1] Shorter incubation times (e.g., 24 hours) may be sufficient for rapidly dividing cells, while slower-growing cells might require longer exposure.[1]

Q3: Which cell viability assay is most suitable for use with Compound X?

Several cell viability and proliferation assays are available, each with its own set of advantages and disadvantages.[1] Commonly used methods include:

-

Tetrazolium-based assays (MTT, MTS, XTT, WST-1): These colorimetric assays measure metabolic activity as an indicator of cell viability.[1][3][4] Viable cells with active metabolism can convert tetrazolium salts into a colored formazan (B1609692) product.[3]

-

Resazurin (B115843) (alamarBlue) Assay: This is a fluorescent or colorimetric assay that also measures metabolic activity and is generally considered less toxic to cells than MTT.[1]

-

ATP Assays (e.g., CellTiter-Glo): These luminescent assays quantify the amount of ATP present, which is a marker of metabolically active cells.[1][5]

-

Dye Exclusion Assays (e.g., Trypan Blue): This method counts viable cells by observing which cells can exclude the dye due to their intact membranes.[1]

The choice of assay can be critical, as different assays can sometimes yield conflicting results with the same compound.[6] It may be beneficial to confirm results with an alternative assay that relies on a different principle.[6]

Q4: How can I prepare a stock solution of Compound X and what is a safe solvent concentration to use on my cells?